Solfonati stilbeni

Sulfonated stilbenes are a class of organic compounds derived from stilbene, which has been chemically modified to include sulfonic acid groups. These functionalized stilbenes exhibit enhanced solubility in polar solvents due to the presence of the negatively charged sulfo group, making them versatile for various applications.

Structurally, these compounds contain a benzene ring substituted with another benzene ring via a double bond (the stilbene core), and at least one sulfonic acid moiety. The introduction of sulfonate groups can significantly alter their physicochemical properties, such as increased acidity and improved biocompatibility in certain contexts.

Sulfonated stilbenes find applications in pharmaceuticals, where they may act as precursors or intermediates for drug synthesis; in cosmetics, contributing to skin care products due to their antioxidant and anti-inflammatory properties; and in materials science, where they can be used as monomers for polymerization reactions. Additionally, these compounds have shown promise in the development of sensors and as antioxidants in food preservation.

Overall, the structural versatility and functional diversity of sulfonated stilbenes make them valuable tools across multiple industries.

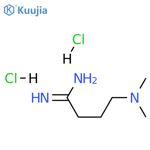

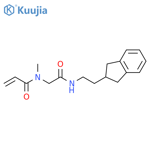

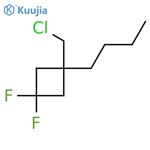

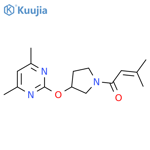

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

2H-Naphtho[1,2-d]triazole-5-sulfonicacid,2-[4-[2-[4-[2-[2-methyl-4-(7-sulfo-2H-naphtho[1,2-d]triazol-2-yl)phenyl]diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-,sodium salt (1:4) | 16596-97-7 | C41H24N8Na4O12S4 |

|

Fluorescent Brightener 210 | 28950-61-0 | C40H36N12Na4O14S4 |

|

Acid Green 50 (Technical Grade) | 3087-16-9 | C27H25N2NAO7S2 |

|

Fluorescent Brightener 220, Technical Grade | 16470-24-9 | C40H40N12Na4O16S4 |

|

o-cresolsulfonphthalein-3',3''-bis(methylaminoacetic acid sodium salt) | 4079-10-1 | C27H28N2O9S |

Letteratura correlata

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

2. Book reviews

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

Fornitori consigliati

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati